A Comprehensive Technical Guide to Polyoxyethylene (15) Tallow Amine
A Comprehensive Technical Guide to Polyoxyethylene (15) Tallow Amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth exploration of the physico-chemical properties, characterization methodologies, and applications of Polyoxyethylene (15) Tallow Amine, a non-ionic surfactant pivotal in various advanced formulations.
Introduction and Molecular Identity
Polyoxyethylene (15) tallow amine, often abbreviated as POE (15) tallow amine or TAM-15, belongs to the class of non-ionic surfactants known as polyethoxylated amines (POEAs).[1] These amphiphilic molecules are synthesized from animal-derived fats (tallow), positioning them as critical components in emulsification and wetting applications, from agrochemicals to potential uses in drug delivery systems.[1][2]
The "15" in its name signifies the average number of ethylene oxide units that have been added to the parent tallow amine molecule.[3] This degree of ethoxylation is a primary determinant of its properties, balancing the hydrophobic nature of the tallow-derived alkyl chain with the hydrophilic character of the polyoxyethylene chain.[1][4]
Nomenclature and Identification:
-
Common Names: Polyoxyethylene (15) Tallow Amine, Tallow Amine 15 EO, PEG-15 Tallow Amine
-
Synonyms: Ethoxylated Tallow Amine (15 EO), Polyoxyethylene (15) Tallowamine[5]
-
CAS Number: 61791-26-2 (This number is commonly used for a range of ethoxylated tallow amine products).
Synthesis and Molecular Structure
The synthesis of POE (15) tallow amine is a multi-step process that begins with natural fats.[3]
Synthesis Pathway:
-
Hydrolysis of Tallow: Animal fat is first hydrolyzed to yield a mixture of free fatty acids. The composition of tallow is typically dominated by oleic acid (37–43%), palmitic acid (24–32%), and stearic acid (20–25%).[1][6]
-
Conversion to Fatty Amine: The fatty acids are then converted into primary fatty amines, commonly via the nitrile process which involves conversion to a fatty nitrile followed by hydrogenation.[1]
-
Ethoxylation: The resulting tallow amine is reacted with a controlled amount of ethylene oxide (in this case, an average of 15 molar equivalents) under catalytic conditions. This reaction attaches polyoxyethylene chains to the amine's nitrogen atom, creating the final non-ionic surfactant.[3]
The final product is not a single, pure compound but a complex mixture. The variability arises from the natural distribution of C16-C18 alkyl chains in the tallow feedstock and the Poisson distribution of ethylene oxide chain lengths during the ethoxylation process.
The general structure consists of a hydrophobic tallow-derived alkyl chain (R) and two hydrophilic polyethoxylate arms attached to a central tertiary amine.[7]
Caption: Molecular structure of POE (15) Tallow Amine.
Core Physico-chemical Properties
The functional characteristics of POE (15) tallow amine are dictated by a balance of its hydrophobic and hydrophilic moieties. The degree of ethoxylation is the most critical factor; increasing the number of ethylene oxide (EO) units generally increases hydrophilicity.[4]
| Property | Typical Value / Description | Significance in Formulation |
| Appearance | Dark amber liquid to paste at 25°C.[8] | Affects handling, storage, and mixing processes. |
| HLB Value | 14.7[8] | Indicates strong hydrophilic character, making it an excellent oil-in-water (O/W) emulsifier and solubilizer. |
| Solubility | Water-soluble. Soluble in alcohols and certain polar organic solvents. | High water solubility is crucial for aqueous-based formulations. |
| Amine Value | 59 - 63 mg KOH/g[8] | A measure of the amine content, used for quality control and characterization. |
| pH (5% aq. solution) | 9 - 13 (in 1:1 isopropanol:water)[7] | The residual basicity of the nitrogen atom can influence formulation pH and stability. |
| Surface Tension | Effectively reduces the surface tension of water.[4] | Essential for its function as a wetting agent, allowing formulations to spread evenly on surfaces.[7] |
| Critical Micelle Conc. (CMC) | Forms micelles above a certain concentration. | Micelle formation is key to solubilizing hydrophobic active ingredients in aqueous solutions. |
Experimental Determination of Key Properties
Accurate characterization is crucial for formulation development. Advanced analytical techniques are required to understand this complex mixture.
Characterization of Molecular Weight and Ethoxylation
Due to the polydisperse nature of POE (15) tallow amine, determining its molecular weight and EO distribution is not trivial.
Recommended Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is highly effective for determining the molecular weight and degree of ethoxylation.[9][10] Reversed-phase HPLC can be used to quantify impurities like polyethylene glycols (PEG).[10]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information on the distribution of different homologs.[9][11][12] For POE-15, both single-charged ([M+H]⁺) and double-charged ([M+H+NH₄]²⁺) adduct ions can be detected.[11]
Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules self-assemble into micelles. This point corresponds to the maximum reduction in surface tension.
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at the inflection point of this plot.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of POE (15) tallow amine in deionized water (e.g., 1000 mg/L).
-
Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 500 mg/L).
-
Instrument Calibration: Calibrate a surface tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) with deionized water.
-
Measurement: Measure the surface tension of each dilution at a constant temperature (e.g., 25°C). Allow the system to equilibrate before each reading.
-
Data Plotting: Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: Identify the CMC as the concentration where the slope of the curve changes abruptly. This is typically found by fitting two linear regressions to the data points before and after the inflection. The intersection of these lines corresponds to the CMC.
Caption: Workflow for CMC determination via surface tensiometry.
Applications in Research and Drug Development
The unique properties of POE (15) tallow amine make it a versatile excipient. While it is widely known for its use as an adjuvant in agrochemical formulations like glyphosate to enhance penetration through plant cuticles, its principles of action are relevant to pharmaceutical sciences.[1]
-
Emulsifier and Solubilizer: Its high HLB value makes it suitable for creating stable oil-in-water emulsions. This is critical for formulating poorly water-soluble drugs into aqueous delivery systems.[2]
-
Wetting Agent: It can improve the contact and spread of a formulation over biological surfaces, potentially enhancing drug absorption.[13]
-
Penetration Enhancer: The mechanism of disrupting waxy plant cuticles could be explored for enhancing penetration through biological membranes, although this requires rigorous toxicological assessment.[14]
Safety and Toxicological Profile
While highly effective as a surfactant, POE (15) tallow amine is not inert.
-
Aquatic Toxicity: It is recognized as being toxic to aquatic organisms, which has led to restrictions on its use in certain regions and formulations.[15]
-
Human Health: It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5][16] Long-term toxicological data, especially in the context of pharmaceutical use, is limited. The first generation of POEA surfactants in some commercial products were found to be markedly more toxic than the active ingredients they were paired with.[17]
-
Biodegradability: The substance is considered readily biodegradable.[5]
Given its toxicological profile, particularly its higher toxicity compared to active ingredients like glyphosate, any application in drug development would necessitate a thorough risk assessment.[14][17]
Conclusion
Polyoxyethylene (15) tallow amine is a potent and complex non-ionic surfactant with well-defined physico-chemical properties that make it an excellent emulsifier, wetting agent, and solubilizer. Its utility is rooted in the amphiphilic balance conferred by its tallow-derived hydrophobic tail and a hydrophilic polyoxyethylene head of approximately 15 EO units. While its primary applications have been in the agrochemical and industrial sectors, the fundamental principles of its surfactant activity are highly relevant to the challenges faced in pharmaceutical formulation, particularly for poorly soluble compounds. However, its notable toxicity profile requires careful consideration and rigorous evaluation for any potential application in drug development. Advanced analytical methods such as HPLC and mass spectrometry are essential for the proper characterization of this polydisperse material, ensuring formulation consistency and performance.
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